2,4-dimethoxy-N-(1H-tetrazol-5-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(1H-tetrazol-5-yl)benzamide is a compound that features a benzamide core substituted with two methoxy groups at the 2 and 4 positions and a tetrazole ring at the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(1H-tetrazol-5-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with an appropriate tetrazole derivative. One common method includes the use of 2,4-dimethoxybenzoic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-aminotetrazole under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-N-(1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
2,4-Dimethoxy-N-(1H-tetrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(1H-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes. This binding can inhibit enzyme activity or alter the function of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- N-(1H-tetrazol-5-yl)benzamide
- 2,4-Dimethoxybenzamide
- 5-Substituted Tetrazoles
Comparison: 2,4-Dimethoxy-N-(1H-tetrazol-5-yl)benzamide is unique due to the presence of both methoxy groups and the tetrazole ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions with biological targets. Compared to similar compounds, it offers a broader range of applications and improved pharmacokinetic profiles .
Properties
IUPAC Name |
2,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-17-6-3-4-7(8(5-6)18-2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNLQSLWMRNBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NNN=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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